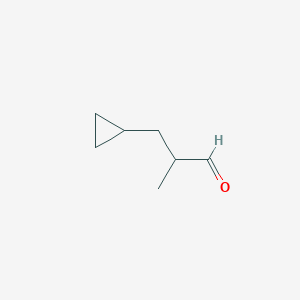

3-cyclopropyl-2-methylpropanal

Overview

Description

Scientific Research Applications

Synthesis of Cyclopropane-Containing Natural Products

Cyclopropane-containing compounds, such as 3-cyclopropyl-2-methylpropanal, have been used in the synthesis of natural products . The unique structure of cyclopropane allows for the construction of highly functionalized compounds, which are often found in natural products .

Pharmacological Applications

Cyclopropane, a component of 3-cyclopropyl-2-methylpropanal, has been identified as an independent pharmacophore group . This means it can modify the pharmacological activity level of medicines used in practice . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds, which can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .

Fluorescence Spectroscopy

The structure of 2-methylpropanal, a similar compound to 3-cyclopropyl-2-methylpropanal, has been studied using fluorescence spectroscopy . This technique could potentially be applied to 3-cyclopropyl-2-methylpropanal to gain further insights into its structure and properties .

Future Directions

Cyclopropane-containing compounds have been a topic of interest in organic chemistry due to their unique chemical properties . Future research could focus on developing specific synthesis methods for 3-cyclopropyl-2-methylpropanal, studying its chemical reactions, and exploring its potential applications. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported, which could be a potential area of exploration for 3-cyclopropyl-2-methylpropanal .

Mechanism of Action

Target of Action

Similar compounds, such as 2-cyclopropylmethylenepropanal, have been shown to interact with the enzyme renin . Renin plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Mode of Action

The slightly positive carbon atom in the aldehyde group, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, making an aldehyde relatively reactive .

Biochemical Pathways

Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are known to be important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in literature .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of 3-cyclopropyl-2-methylpropanal. For instance, heat-induced Strecker degradation of amino groups with reducing sugar moieties can lead to the formation of branched-chain aldehydes .

properties

IUPAC Name |

3-cyclopropyl-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQCSSAEKDLHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2-methylpropanal | |

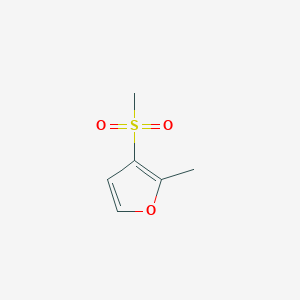

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

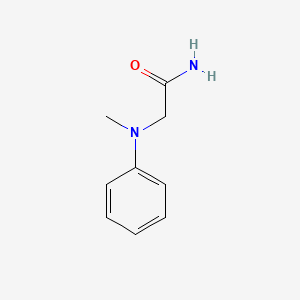

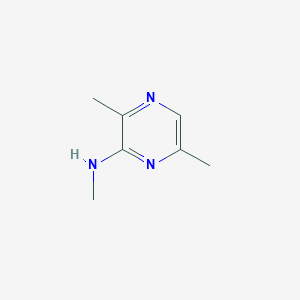

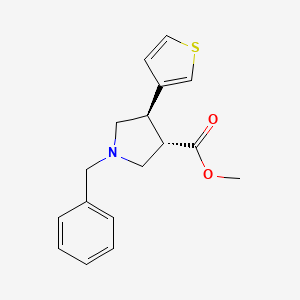

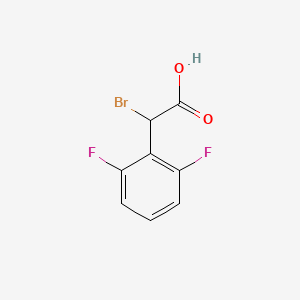

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)

![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)